

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoacrolein

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Compound of Interest

Compound Name: 2-Bromoacrolein

Cat. No.: B081055

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrolein (CAS No. 14925-39-4), also known as 2-bromo-2-propenal, is a halogenated α,β -unsaturated aldehyde.[1][2] Its structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a bromine atom, makes it a compound of significant interest in organic synthesis and as a subject of study in toxicology and drug development.[3] The presence of these functional groups imparts a high degree of reactivity, rendering it a versatile intermediate for the synthesis of various organic molecules. From a toxicological standpoint, **2-bromoacrolein** is often used as a model compound to investigate the mechanisms of acrolein-induced cellular damage due to their structural similarities. This guide provides a comprehensive overview of the physicochemical properties of **2-bromoacrolein**, detailed experimental protocols, and an exploration of its biological significance through the lens of acrolein-mediated signaling pathways.

Physicochemical Properties

2-Bromoacrolein is a colorless to pale yellow liquid with a pungent odor.[3] It is characterized by its high reactivity and is classified as a dangerous good for transport.[1] A summary of its key physicochemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ BrO	[1][4][5]
Molecular Weight	134.96 g/mol	[1][4][6]
Boiling Point	149.1 °C at 760 mmHg 58 °C at 21 Torr	[7][8] [9]
Density	1.617 g/cm ³	[7][8]
Flash Point	97 °C	[7][8][9]
Vapor Pressure	4.08 mmHg at 25°C	[7][8]
Appearance	Colorless to pale yellow liquid	[3]
Odor	Pungent	[3]

Solubility Profile

While specific quantitative solubility data for **2-bromoacrolein** is not readily available in the literature, it is generally described as being soluble in organic solvents.[3]

Solvent	Qualitative Solubility
Organic Solvents	Soluble

Reactivity and Stability

The reactivity of **2-bromoacrolein** is dictated by the electrophilic nature of the carbon-carbon double bond and the aldehyde functional group. The bromine atom further influences its reactivity. It is known to be a reactive compound and should be handled with care. For storage, a temperature of -20°C is recommended.[7][8][10]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **2-bromoacrolein** are crucial for its application in research and development.

Synthesis of Acrolein (Illustrative Precursor Synthesis)

Acrolein, the parent compound of **2-bromoacrolein**, can be synthesized in the laboratory via the dehydration of glycerol. This process typically involves heating a mixture of glycerol, potassium bisulfate, and potassium sulfate.

Materials:

- Glycerol (dry)
- Acid potassium sulfate (freshly fused and powdered)
- Potassium sulfate (powdered)
- Hydroquinone
- Sodium bicarbonate

Procedure:

- A mixture of 1 kg of freshly fused and finely powdered acid potassium sulfate, 200 g of powdered potassium sulfate, and 300 g of dry glycerol is prepared in two separate flasks.[\[11\]](#)
- Approximately 1 g of hydroquinone is added to the receiving flasks to act as a stabilizer for the acrolein.[\[11\]](#)
- The reaction mixture is heated in a sand bath. The temperature should be raised gradually to avoid excessive frothing.[\[11\]](#)
- The distillation is carried out, and the crude acrolein is collected in a flask cooled with ice.[\[11\]](#)
- To purify, the collected acrolein is distilled from the receiving flask (which should now be placed in a water bath) into a final receiving flask cooled in ice. The water bath is gradually heated to 75-80°C and finally to boiling to ensure all the acrolein is distilled.[\[11\]](#)
- The final product is treated with small amounts of solid sodium bicarbonate to neutralize any acid present and then filtered.[\[11\]](#)

Purification by Vacuum Distillation

Purification of reactive aldehydes like acrolein and its derivatives is often achieved through distillation, frequently under reduced pressure to prevent decomposition at high temperatures.

General Procedure:

- The crude product is placed in a distillation flask.
- The apparatus is set up for vacuum distillation, ensuring all glassware is dry to prevent hydrolysis.
- A vacuum is applied, and the flask is gently heated.
- Fractions are collected at the appropriate boiling point and pressure. For **2-bromoacrolein**, a boiling point of 58 °C at 21 Torr has been reported.^[9]
- It is advisable to stop the distillation before the flask is completely dry.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like **2-bromoacrolein**.

- Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for volatile chlorinated and brominated compounds.
- Carrier Gas: High-purity helium is typically used as the carrier gas.
- Injection: A split/splitless injector is used. The injector temperature is typically set around 250°C.
- Oven Program: A temperature gradient is employed, for example, starting at 40°C and ramping up to 220°C.
- Detection: A mass spectrometer is used for detection, allowing for both identification and quantification. The mass spectrum will show the molecular ion and characteristic

fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of **2-bromoacrolein**, often after derivatization to improve detection.

- Column: A reverse-phase C18 column is a common choice.
- Mobile Phase: A gradient elution with acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid, is typically used.
- Detection: UV detection is suitable, especially after derivatization to introduce a chromophore. For instance, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH).

Spectral Data

The structural elucidation of **2-bromoacrolein** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-bromoacrolein** would be expected to show signals for the aldehydic proton and the two vinyl protons. The chemical shifts and coupling patterns would be characteristic of the α,β -unsaturated aldehyde structure with a bromine substituent. The aldehydic proton would appear downfield, and the two vinyl protons would likely appear as distinct signals due to their different chemical environments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. For **2-bromoacrolein**, three distinct signals are expected:

- Carbonyl Carbon (C=O): In the range of 190-200 ppm, characteristic of an aldehyde.
- Alkene Carbons (C=C): In the range of 115-140 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of **2-bromoacrolein** would exhibit characteristic absorption bands for its functional groups:

- C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm^{-1} .
- C=C Stretch (Alkene): A peak in the region of $1600\text{--}1680\text{ cm}^{-1}$.
- C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm^{-1} .
- =C-H Stretch (Alkene): A peak above 3000 cm^{-1} .
- C-Br Stretch: Typically found in the fingerprint region (below 1000 cm^{-1}).

Mass Spectrometry

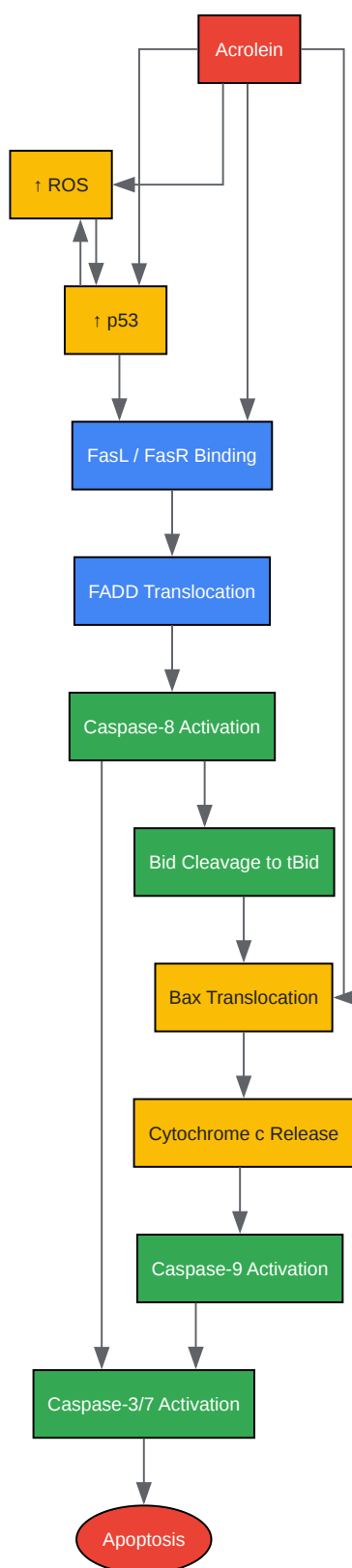
The mass spectrum of **2-bromoacrolein** will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M^+ and $M+2$) of almost equal intensity.^[12] The fragmentation pattern would likely involve the loss of a bromine atom, a hydrogen atom, or the formyl group (CHO).

Biological Activity and Signaling Pathways

2-Bromoacrolein is known for its genotoxicity, causing mutations and DNA single-stranded breaks.^[13] Its biological effects are often studied in the context of acrolein toxicity, for which it serves as a reactive analog. Acrolein is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation, implicated in a variety of diseases.^[14] It exerts its toxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.

Acrolein-Induced Apoptosis Signaling Pathway

Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.



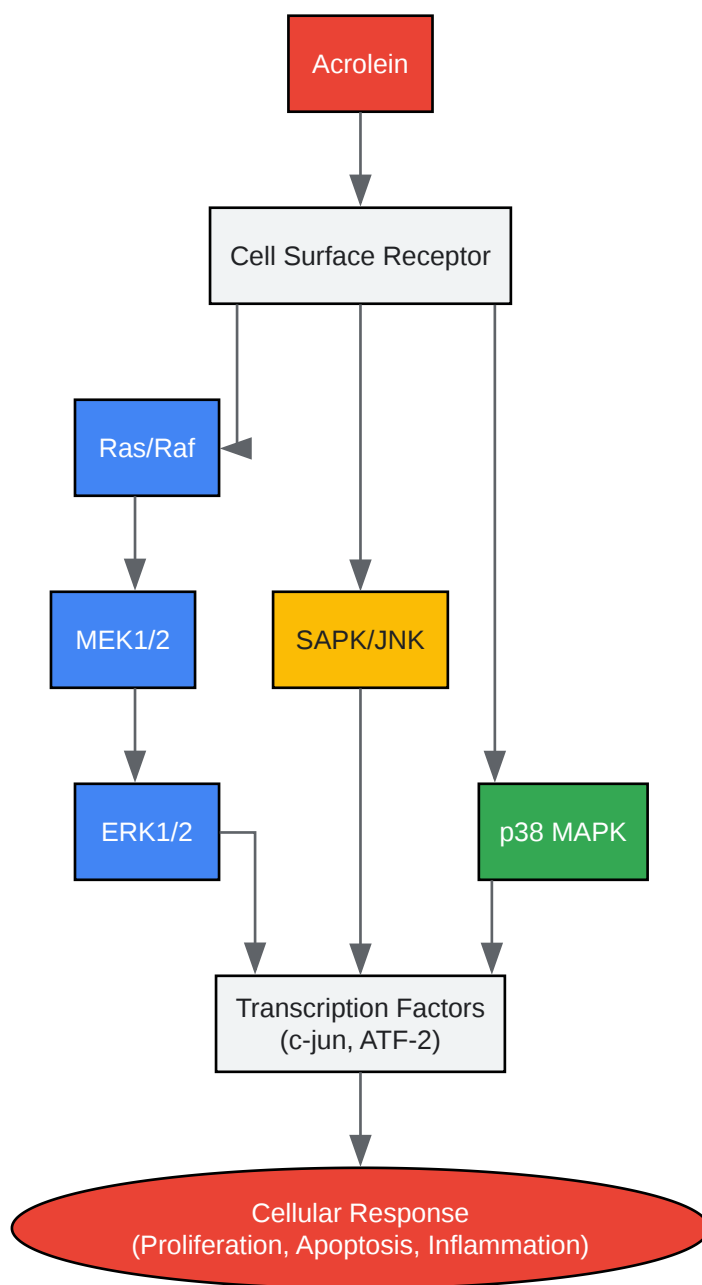
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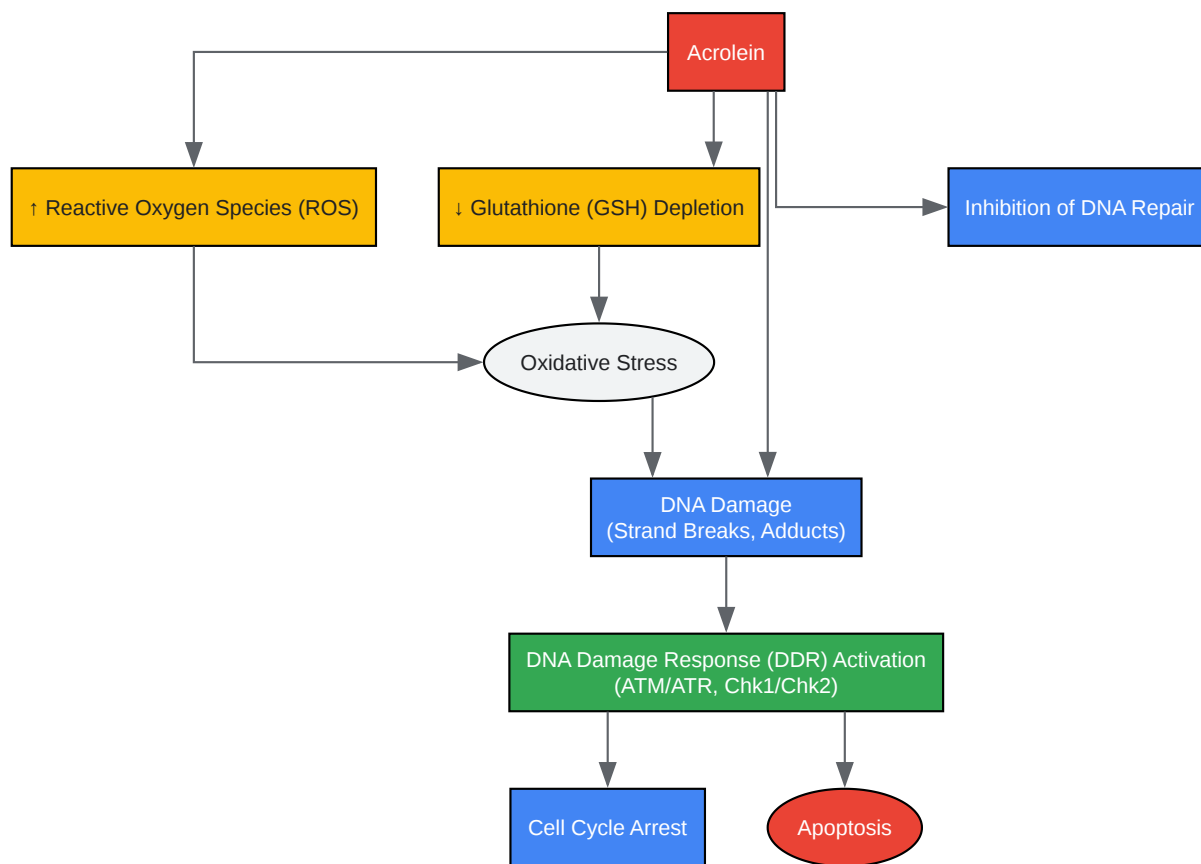
Acrolein-induced apoptosis pathway.

Acrolein exposure leads to an increase in reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[15] This triggers the death receptor pathway, starting with the binding of Fas ligand (FasL) to its receptor (FasR), leading to the activation of caspase-8.[16] Activated caspase-8 can then directly activate downstream caspases (caspase-3 and -7) or cleave Bid to tBid, which translocates to the mitochondria.[16] Acrolein also promotes the translocation of Bax to the mitochondria, leading to the release of cytochrome c and the activation of caspase-9, which further activates the executioner caspases.[17]

Acrolein-Induced MAPK Signaling Pathway

Acrolein is known to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress.





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